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molecular formula C13H16O5 B8463488 Ethyl 3,5-dimethoxy-4-hydroxycinnamate

Ethyl 3,5-dimethoxy-4-hydroxycinnamate

Cat. No. B8463488
M. Wt: 252.26 g/mol
InChI Key: DMQNLOWHFHPWEA-UHFFFAOYSA-N
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Patent
US04673684

Procedure details

In an argon atmosphere, 3.00 g (13.4 mmol) of 3,5-dimethoxy-4-hydroxycinnamic acid was suspended in a sulfuric acid - ethanol (1 : 115, 50 ml) solution. The suspension was refluxed for 5.5 hours. Water was added to the reaction solution, and the mixture was extracted with methylene chloride. The organic layer was washed with an aqueous solution of sodium hydrogen carbonate and concentrated under reduced pressure to give 3.34 g (13.24 mmol) of ethyl 3,5-dimethoxy-4-hydroxycinnamate.
Quantity
3 g
Type
reactant
Reaction Step One
Name
sulfuric acid ethanol
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:15][CH3:16])[C:13]=1[OH:14])[CH:6]=[CH:7][C:8]([OH:10])=[O:9].S(=O)(=O)(O)O.[CH2:22](O)[CH3:23]>O>[CH3:16][O:15][C:12]1[CH:11]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:13]=1[OH:14])[CH:6]=[CH:7][C:8]([O:10][CH2:22][CH3:23])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C=CC(=O)O)C=C(C1O)OC
Step Two
Name
sulfuric acid ethanol
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O.C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 5.5 hours
Duration
5.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of sodium hydrogen carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)OCC)C=C(C1O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.24 mmol
AMOUNT: MASS 3.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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